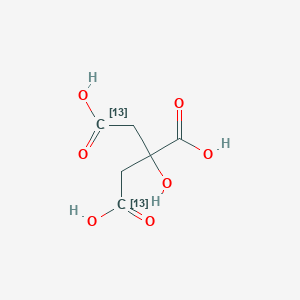
2-hydroxypropane-1,2,3-tricarboxylic acid
Overview
Description
2-hydroxypropane-1,2,3-tricarboxylic acid is a labeled form of citric acid, where the carbon atoms at positions 1 and 5 are replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound has the molecular formula HOC(CO2H)(CH213CO2H)2 and a molecular weight of 194.11 g/mol .
Mechanism of Action
Target of Action
Citric Acid-1,5-13C2, also known as 2-Hydroxy-1,2,3-propanetri (carboxylic-13C) acid , is a stable isotope of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .
Mode of Action
Citric Acid-1,5-13C2, like citric acid, participates in the citric acid cycle. The cycle begins with the reaction between acetyl-CoA and oxaloacetate to form citrate, catalyzed by the enzyme citrate synthase . Citric acid then undergoes isomerization to isocitrate, followed by several steps of decarboxylation, dehydration, and hydration to produce ATP, NADH, and FADH2 . These high-energy molecules are then used in the electron transport chain to generate further ATP, the main energy currency of the cell .
Biochemical Pathways
The citric acid cycle is the central metabolic hub in the cell . It connects the metabolism of carbohydrates, fats, and proteins and provides precursors for many biosynthetic pathways . Citric Acid-1,5-13C2, being a form of citric acid, is involved in these same pathways. The cycle also plays a crucial role in gluconeogenesis, transamination, deamination, and lipogenesis .
Pharmacokinetics
The pharmacokinetics of Citric Acid-1,5-13C2 are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that Citric Acid-1,5-13C2 would be as well . .
Result of Action
The result of the action of Citric Acid-1,5-13C2 in the citric acid cycle is the production of ATP, NADH, and FADH2 . These molecules are critical for cellular energy production and various metabolic processes . The cycle also results in the release of carbon dioxide as a byproduct .
Action Environment
The action of Citric Acid-1,5-13C2, like that of citric acid, takes place in the mitochondria, the “powerhouse” of the cell . The efficiency of the citric acid cycle and, therefore, the action of Citric Acid-1,5-13C2, can be influenced by various factors, including the availability of substrates (e.g., acetyl-CoA), the presence of necessary cofactors and enzymes, and the pH and temperature of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of citric acid-1,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the citric acid molecule. One common method is the microbial fermentation process, where microorganisms such as Aspergillus niger are used to convert glucose or other carbon sources into citric acid. The carbon-13 labeled glucose can be used as a starting material to produce citric acid-1,5-13C2 .
Industrial Production Methods: Industrial production of citric acid-1,5-13C2 follows similar principles as the production of regular citric acid but with the addition of carbon-13 labeled substrates. The fermentation process is optimized to ensure high yield and purity of the labeled compound. The product is then purified through crystallization and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions similar to those of regular citric acid. These include:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and other intermediates.
Reduction: Reduction reactions can convert citric acid into isocitric acid.
Esterification: Citric acid reacts with alcohols to form esters.
Formation of Anhydrides: Citric acid can form anhydrides under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of sulfuric acid or other strong acids.
Anhydride Formation: Heating citric acid with acetic anhydride.
Major Products:
Oxidation: Oxaloacetic acid, acetone, and carbon dioxide.
Reduction: Isocitric acid.
Esterification: Various citric acid esters.
Anhydride Formation: Citric anhydride.
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Comparison with Similar Compounds
Citric acid-2,4-13C2: Another isotopically labeled form of citric acid with carbon-13 at positions 2 and 4.
Citric acid-13C6: A fully labeled citric acid with all six carbon atoms replaced by carbon-13.
Citric acid-2,2,4,4-d4: A deuterium-labeled form of citric acid with deuterium atoms at positions 2 and 4
Uniqueness: 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific labeling pattern, which makes it particularly useful for studying specific metabolic pathways and reactions where the positions of the carbon atoms are crucial. This specificity allows for detailed analysis and understanding of the biochemical processes involving citric acid .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)C(C[13C](=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438005 | |
| Record name | Citric acid-1,5-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224054-26-6, 302912-06-7 | |
| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic-1,3-13C2 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224054-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid-1,5-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302912-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


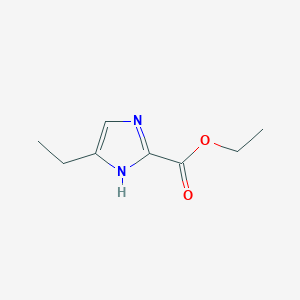
![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)


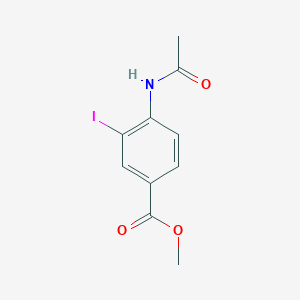




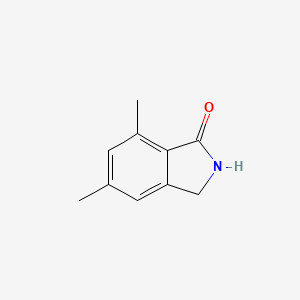


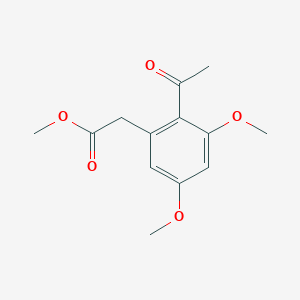
![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
